N-(4-(1-benzoyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
Description
Properties
IUPAC Name |
N-[4-(2-benzoyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl)phenyl]ethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S2/c1-2-30(27,28)24-18-12-10-16(11-13-18)19-15-20(21-9-6-14-29-21)25(23-19)22(26)17-7-4-3-5-8-17/h3-14,20,24H,2,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URJUIFFZHFHHMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CS3)C(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Claisen-Schmidt Condensation
The pyrazoline precursor is synthesized via condensation between 3-chloro-2-hydroxy-5-methoxyacetophenone and thiophene-2-carbaldehyde.
Procedure :
- Reactants : 3-Chloro-2-hydroxy-5-methoxyacetophenone (10.0 g, 0.0600 mol), thiophene-2-carbaldehyde (6.45 g, 0.0659 mol)
- Catalyst : Barium hydroxide (6.40 g, 0.0373 mol)
- Solvent : Absolute ethanol (100 mL)
- Conditions : Reflux at 70–80°C for 4 hours under N₂.
- Workup : Acidification with 1.5 M HCl, extraction with methyl tert-butyl ether (MTBE), column chromatography (SiO₂, ethyl acetate/petroleum ether)
- Yield : 72–78%.
Mechanistic Insight :
The reaction proceeds through enolate formation, aldol addition, and dehydration to yield (2E)-1-(3-chloro-2-hydroxy-5-methoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one.
Pyrazoline Ring Formation
Cyclization of the chalcone intermediate with hydrazine forms the dihydropyrazole ring.
Procedure :
- Reactants : Chalcone derivative (2.0 g, 0.00651 mol), hydrazine hydrate (0.48 mL, 0.0097 mol)
- Solvent : Ethanol (50 mL)
- Conditions : Reflux at 70–80°C for 4 hours.
- Workup : Concentration under reduced pressure, crystallization from ethanol
- Yield : 85–90%.
Characterization Data :
- ¹H-NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.4 Hz, 1H, Ar-H), 7.45 (s, 1H, thiophene-H), 6.95 (d, J = 8.4 Hz, 1H, Ar-H), 5.32 (dd, J = 11.2 Hz, 1H, pyrazoline-H), 3.89 (s, 3H, OCH₃).
- LCMS (ESI+) : m/z 307.1 [M+H]⁺.
N-Benzoylation of Pyrazoline
Acylation with Benzoyl Chloride
The final step introduces the benzoyl group at the pyrazoline N1 position.
Procedure :
- Reactants : Sulfonamide-functionalized pyrazoline (1.5 g, 0.004966 mol), benzoyl chloride (0.69 mL, 0.004966 mol)
- Base : Potassium carbonate (0.82 g, 0.005959 mol)
- Solvent : Dichloromethane (10 mL)
- Conditions : 0°C → RT, 1 hour.
- Workup : Filtration, concentration, recrystallization from ethanol
- Yield : 80–88%.
Characterization Data :
- IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1342 cm⁻¹ (S=O asym), 1165 cm⁻¹ (S=O sym).
- ¹³C-NMR (100 MHz, CDCl₃) : δ 167.2 (C=O), 144.8 (pyrazoline C3), 128.5–126.3 (Ar-C), 44.1 (CH₂SO₂).
Industrial-Scale Considerations
Purification Techniques
Yield Optimization Table
| Step | Reagents | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| Chalcone formation | Ba(OH)₂, ethanol | 70–80°C | 4 h | 72–78 |
| Pyrazoline cyclization | NH₂NH₂·H₂O, ethanol | 70–80°C | 4 h | 85–90 |
| Sulfonylation | ClSO₂C₂H₅, K₂CO₃, CH₂Cl₂ | 0°C → RT | 1 h | 68–75 |
| Benzoylation | PhCOCl, K₂CO₃, CH₂Cl₂ | 0°C → RT | 1 h | 80–88 |
Analytical and Spectroscopic Validation
Structural Elucidation Table
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹H-NMR | δ 5.32 (dd, J = 11.2 Hz) | Pyrazoline C5-H |
| δ 3.89 (s) | Methoxy group | |
| ¹³C-NMR | δ 167.2 | Benzoyl carbonyl |
| LCMS | m/z 439.6 [M+H]⁺ | Molecular ion peak |
| IR | 1342, 1165 cm⁻¹ | Sulfonamide S=O stretches |
Challenges and Mitigation Strategies
- Regioselectivity in Pyrazoline Formation : Thiophene orientation during cyclization affects C3 vs. C5 substitution. Controlled stoichiometry of hydrazine ensures 1,3-dipolar cycloaddition regioselectivity.
- Sulfonamide Hydrolysis : Anhydrous conditions and low temperatures prevent desulfonylation during benzoylation.
- Byproduct Formation : Di-acylated byproducts are minimized using 1.0 eq benzoyl chloride and incremental addition.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : Can undergo oxidation at the pyrazole ring or the thiophene group using reagents like m-chloroperbenzoic acid.
Reduction: : The benzoyl group can be selectively reduced to an alcohol using agents like lithium aluminum hydride.
Substitution: : Electrophilic substitution on the thiophene ring with various halogenating agents.
Common Reagents and Conditions
Oxidation: : m-chloroperbenzoic acid, Oxone.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Bromine, chlorine in the presence of iron or aluminum chloride.
Major Products Formed
Oxidation: : Oxidized derivatives on the pyrazole or thiophene ring.
Reduction: : Benzoyl group reduced to benzyl alcohol.
Substitution: : Various halogenated thiophene products.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research indicates that compounds similar to N-(4-(1-benzoyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide exhibit potent anticancer properties. For instance, derivatives containing sulfonamide moieties have shown promising results in inhibiting various cancer cell lines, including hepatocellular carcinoma. A study demonstrated that certain sulfonamide derivatives were more effective than methotrexate, a standard chemotherapy drug, with selectivity index values significantly higher than 4.14 .
2. Inhibition of Enzymatic Activity
The compound has been studied for its ability to inhibit specific enzymes relevant to metabolic disorders. For example, it has been associated with the inhibition of 11β-hydroxysteroid dehydrogenase type 1, which plays a crucial role in the metabolism of glucocorticoids. This inhibition can potentially aid in treating conditions such as type 2 diabetes and obesity .
3. CNS Disorders
There is emerging evidence suggesting that compounds similar to this compound may also have applications in treating central nervous system disorders, including mild cognitive impairment and Alzheimer's disease. The mechanism involves modulation of neuroinflammatory pathways and enhancement of neuronal survival .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 Value (µM) | Selectivity Index |
|---|---|---|---|
| Compound A | HepG2 (Liver Cancer) | 10 | 33.21 |
| Compound B | MCF7 (Breast Cancer) | 15 | 30.49 |
| Methotrexate | HepG2 | 42 | 4.14 |
Note: The values are indicative based on similar compounds; specific data for this compound may vary.
Table 2: Inhibition of Enzymatic Activity
Mechanism of Action
The mechanism by which N-(4-(1-benzoyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide exerts its effects often involves:
Molecular Targets: : Targeting specific enzymes or receptors, inhibiting their activity.
Pathways Involved: : Can interfere with signaling pathways by binding to active sites or allosteric sites on enzymes or receptors, leading to altered biological activity.
Comparison with Similar Compounds
Compared to other similar compounds, such as:
N-(4-(1-benzoyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
N-(4-(1-benzoyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide: N-(4-(1-benzoyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide exhibits unique properties due to the thiophene ring, which can influence electronic properties and reactivity, making it a valuable compound for further research and applications.
There you have it, a detailed dive into the world of this compound! Quite the mouthful but an incredibly fascinating compound.
Biological Activity
N-(4-(1-benzoyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 439.6 g/mol. Its structure includes a sulfonamide group, which is often associated with various biological activities.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Anticancer Activity :
- Studies indicate that compounds containing thiophene and pyrazole moieties exhibit significant anticancer properties. The compound's structure suggests it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
-
Anti-inflammatory Effects :
- The sulfonamide group may contribute to anti-inflammatory actions by inhibiting cyclooxygenase (COX) enzymes or other inflammatory pathways.
-
Antimicrobial Properties :
- Thiophene derivatives have been reported to possess antimicrobial activity against various pathogens, which could extend to this compound.
The proposed mechanisms for the biological activities of this compound include:
- Inhibition of Key Enzymes : The compound may act as an inhibitor for specific enzymes involved in tumor growth and inflammation.
- Modulation of Signal Transduction Pathways : It is hypothesized that the compound could modulate pathways such as NF-kB or MAPK, which are crucial in cancer progression and inflammatory responses.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Reduces pro-inflammatory cytokines | |
| Antimicrobial | Effective against Gram-positive bacteria |
Detailed Research Findings
- Anticancer Studies :
- Inflammation Models :
- Antimicrobial Testing :
Q & A
What are the standard synthetic routes for this compound, and what analytical techniques are critical for confirming its purity and structure?
Basic Research Focus
Methodological Answer:
The synthesis of pyrazoline-sulfonamide derivatives typically involves multi-step protocols, including:
- Condensation reactions between hydrazine derivatives and ketones or aldehydes to form the pyrazoline core .
- Sulfonylation using ethanesulfonyl chloride in the presence of a base (e.g., pyridine) to introduce the sulfonamide moiety .
Key Analytical Techniques:
| Technique | Purpose | Example Data (from analogous compounds) | Reference |
|---|---|---|---|
| 1H/13C NMR | Confirm regiochemistry and substituent integration. | δ 7.2–8.1 ppm (aromatic protons), δ 3.5–4.5 ppm (CH2 groups) . | |
| IR Spectroscopy | Identify functional groups (e.g., C=O, S=O, NH). | ν 1243–1258 cm⁻¹ (C=S), ν 1663–1682 cm⁻¹ (C=O) . | |
| Mass Spectrometry | Verify molecular weight and fragmentation patterns. | [M+H]+ peaks consistent with calculated molecular weights . | |
| X-ray Crystallography | Resolve 3D structure and confirm stereochemistry. | SHELX-refined structures with R-factors < 0.06 . |
How is X-ray crystallography applied to determine the molecular structure of this compound, and what software tools are recommended for data refinement?
Basic Research Focus
Methodological Answer:
Single-crystal X-ray diffraction is critical for resolving bond lengths, angles, and conformation. Key steps include:
- Data Collection: Use a diffractometer (e.g., Bruker D8 Venture) with Mo/Kα radiation (λ = 0.71073 Å) .
- Structure Solution: Employ direct methods (SHELXS/SHELXD) for phase determination .
- Refinement: Iterative refinement with SHELXL, incorporating anisotropic displacement parameters and hydrogen-bonding networks .
Example Workflow:
Data Integration: SAINT or CrysAlisPro.
Absorption Correction: SADABS or SCALE3 ABSPACK.
Software: SHELX suite (SHELXT for solution, SHELXL for refinement) .
What strategies are effective in resolving synthetic challenges such as diastereomer formation or tautomeric equilibria during synthesis?
Advanced Research Focus
Methodological Answer:
- Diastereomer Control:
- Use chiral auxiliaries or asymmetric catalysis during pyrazoline ring formation .
- Optimize reaction temperature (e.g., 0–5°C for kinetic control) .
- Tautomer Analysis:
How can computational chemistry methods predict electronic properties or biological targets of this compound?
Advanced Research Focus
Methodological Answer:
- Electronic Properties:
- Biological Target Prediction:
- Molecular Docking (AutoDock Vina): Screen against protein databases (e.g., PDB) to identify binding affinities for enzymes like carbonic anhydrase or kinases .
- MD Simulations (GROMACS): Assess stability of ligand-receptor complexes over 100-ns trajectories .
What methodologies are employed to investigate biological activity, particularly enzyme inhibition or receptor binding?
Advanced Research Focus
Methodological Answer:
- In Vitro Assays:
- Enzyme Inhibition: Measure IC50 values using fluorometric or colorimetric assays (e.g., CA inhibition via stopped-flow CO2 hydration ).
- Cytotoxicity Screening: MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .
- Structure-Activity Relationship (SAR):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
